

Application Notes and Protocols: GW4064 Dosage and Administration in Mice Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of **GW4064**, a potent and selective farnesoid X receptor (FXR) agonist, in various mouse models. The information compiled herein is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of **GW4064** in metabolic diseases, inflammation, and neurological disorders.

Quantitative Data Summary

The following tables summarize the dosages, administration routes, and experimental contexts of **GW4064** used in different mouse models as reported in the scientific literature.

Table 1: GW4064 Dosage and Administration in Metabolic Disorder Models



Mouse Model	Condition	Dosage	Administr ation Route	Frequenc y	Duration	Referenc e
C57BL/6	High-Fat Diet (HFD)- induced obesity and hepatic steatosis	50 mg/kg	Intraperiton eal (i.p.)	Twice weekly	6 weeks	[1][2]
C57BL/6	High-Fat, High- Cholesterol Diet	50 mg/kg	Intraperiton eal (i.p.)	Twice weekly	6 weeks	[1][2]
db/db	Type 2 Diabetes	Not specified	Not specified	For 5 days	5 days	[3]
Wild-type	Glucose metabolism studies	Not specified	Not specified	Not specified	7-13 days (adenoviru s), 11 days (GW4064)	[3]

Table 2: GW4064 Dosage and Administration in Inflammation and Gastrointestinal Models



Mouse Model	Condition	Dosage	Administr ation Route	Frequenc y	Duration	Referenc e
Wild-type (WT) and FXR-KO	Lipopolysa ccharide (LPS)- induced intestinal barrier dysfunction	20 mg/kg	Intraperiton eal (i.p.)	Every 12 hours (twice)	2 doses	[4]
Pregnant mice	Restoration of enterohepa tic bile acid pathways	100 mg/kg	Oral gavage	Two doses, 12 hours apart	2 days	[5]
Caerulein- induced pancreatitis	Acute pancreatitis	Not specified	Not specified	Not specified	Not specified	[6]
L-arginine- induced pancreatitis	Acute pancreatitis	Not specified	Not specified	Not specified	Not specified	[6]
Repeated caerulein injection	Chronic pancreatitis	Not specified	Not specified	Not specified	Not specified	[6]
CT26 xenograft	Colorectal cancer	Not specified	Not specified	Not specified	Not specified	[7]

Table 3: GW4064 Dosage and Administration in a Neurobehavioral Model



Mouse Model	Condition	Dosage	Administr ation Route	Frequenc y	Duration	Referenc e
BTBR T+tf/J	Autism- associated behaviors	30 mg/kg	Intraperiton eal (i.p.)	Daily	7 consecutiv e days	[8]

Table 4: Miscellaneous GW4064 Administration Protocols

Mouse Model	Condition	Dosage	Administr ation Route	Frequenc y	Duration	Referenc e
WT and FXR-/-	Autophagy studies	150 mg/kg	Not specified	Single dose	16 hours	

Experimental Protocols

Protocol for High-Fat Diet-Induced Obesity and Hepatic Steatosis Model

Objective: To evaluate the effect of **GW4064** on diet-induced obesity and hepatic steatosis.[1]

Animal Model: Fifteen-week-old male C57BL/6 mice.

Materials:

- GW4064 (Sigma-Aldrich)
- DMSO (vehicle)
- High-fat diet (HFD) or high-fat, high-cholesterol diet
- Standard laboratory equipment for intraperitoneal injections



Procedure:

- Acclimatize mice for at least one week before the start of the experiment.
- Divide mice into four groups: HFD + DMSO, HFD + GW4064, HFD-Cholesterol + DMSO, and HFD-Cholesterol + GW4064.
- Feed the mice their respective diets for the entire duration of the study (6 weeks).
- Prepare GW4064 solution in DMSO.
- Administer GW4064 (50 mg/kg) or an equivalent volume of DMSO via intraperitoneal injection twice weekly for 6 weeks.
- Monitor body weight and food intake weekly.
- At the end of the 6-week treatment period, collect blood and liver tissue for analysis of serum glucose, insulin, and hepatic lipid content.

Protocol for LPS-Induced Intestinal Barrier Dysfunction Model

Objective: To investigate the protective effects of **GW4064** on LPS-induced intestinal epithelial barrier dysfunction.[4]

Animal Model: Wild-type (WT) and FXR-knockout (FXR-KO) mice.

Materials:

- GW4064
- Lipopolysaccharide (LPS)
- Saline
- · Standard laboratory equipment for intraperitoneal injections

Procedure:



- · Acclimatize mice prior to the experiment.
- Induce intestinal injury by a single intraperitoneal injection of LPS (5 mg/kg).
- Twelve hours after the LPS injection, administer the first dose of GW4064 (20 mg/kg, i.p.).
- Administer a second dose of GW4064 (20 mg/kg, i.p.) 12 hours after the first dose.
- Six hours after the last **GW4064** treatment, euthanize the animals.
- Collect colon tissues for histological analysis and assessment of tight-junction markers, inflammation, and bile acid levels.

Protocol for Autism-Associated Behaviors in BTBR T+tf/J Mice

Objective: To assess the impact of **GW4064** on sociability deficits in a mouse model of autism. [8]

Animal Model: Adult male BTBR T+Itpr3tf/J (BTBR) and C57BL/6J (control) mice (6-8 weeks old).

Materials:

- GW4064 (Sigma-Aldrich)
- 5% DMSO in saline (vehicle)
- Standard laboratory equipment for intraperitoneal injections

Procedure:

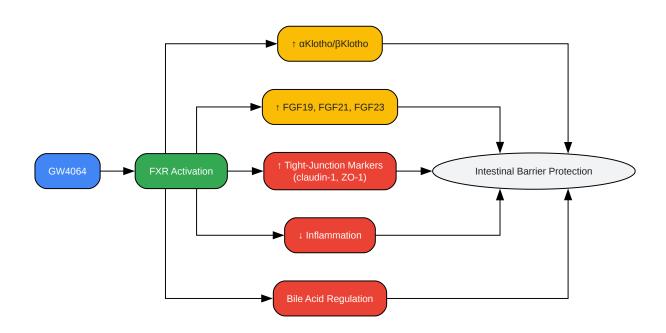
- House mice in groups of five per cage for at least 4 weeks before the experiment.
- Randomly divide the mice into four groups: C57 + DMSO, C57 + GW4064, BTBR + DMSO, and BTBR + GW4064.



- Prepare GW4064 solution in 5% DMSO to a final concentration for a 30 μl/g injection volume.
- Administer GW4064 (30 mg/kg) or vehicle via intraperitoneal injection daily for 7 consecutive days.
- Following the treatment period, conduct behavioral tests such as the three-chamber sociability test and male-female social reciprocal interaction test.
- Collect fecal samples for gut microbiota analysis.

Signaling Pathways and Experimental Workflows FXR Signaling in Intestinal Barrier Protection

Activation of FXR by **GW4064** has been shown to protect the intestinal barrier function by modulating the α Klotho/ β Klotho/FGFs pathways.[9] This involves the upregulation of tight-junction markers and regulation of bile acid levels.



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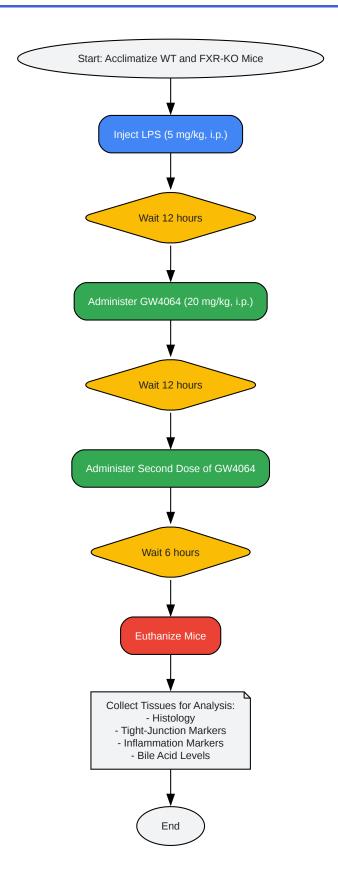


Caption: **GW4064** activates FXR, leading to intestinal barrier protection.

Experimental Workflow for Investigating GW4064 in an LPS-Induced Intestinal Injury Model

The following diagram illustrates the key steps in an experiment designed to test the efficacy of **GW4064** in a mouse model of LPS-induced intestinal damage.





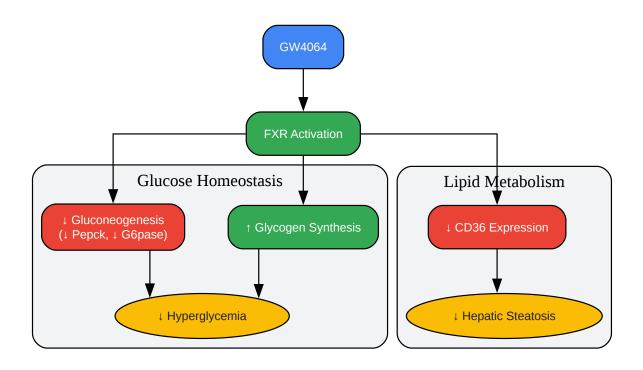
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Caption: Workflow for **GW4064** treatment in an LPS-induced intestinal injury model.



FXR-Mediated Regulation of Glucose and Lipid Metabolism

GW4064, by activating FXR, plays a crucial role in regulating glucose and lipid metabolism, making it a potential therapeutic agent for metabolic disorders.[1][3]



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